![molecular formula C18H20ClN3O3S B4757719 6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4757719.png)
6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide
Übersicht
Beschreibung
6-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide is a chemical compound that is commonly referred to as CM-272. This compound has been the focus of numerous scientific studies due to its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CM-272 involves the inhibition of a protein called STAT3 (signal transducer and activator of transcription 3). STAT3 is a transcription factor that plays a key role in cell growth, survival, and inflammation. It is overexpressed in many types of cancer and is associated with a poor prognosis. By inhibiting STAT3, CM-272 can block the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
CM-272 has been shown to have several biochemical and physiological effects. In cancer cells, CM-272 induces apoptosis by activating caspases, which are enzymes that cleave proteins and trigger cell death. CM-272 also inhibits the expression of genes that are involved in cell growth and survival, such as Bcl-2 and cyclin D1.
In immune cells, CM-272 inhibits the activation and proliferation of T cells by blocking the phosphorylation of STAT3. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CM-272 in lab experiments include its specificity for STAT3 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also some limitations to using CM-272 in lab experiments. For example, it may have off-target effects on other proteins that are involved in cell growth and survival. In addition, the optimal dosage and treatment regimen for CM-272 have not been fully established.
Zukünftige Richtungen
There are several future directions for research on CM-272. One area of interest is the development of more potent and selective inhibitors of STAT3. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CM-272. In addition, the combination of CM-272 with other cancer therapies such as chemotherapy and immunotherapy is an area of active investigation. Finally, the potential therapeutic applications of CM-272 in other diseases such as neurodegenerative disorders and metabolic diseases warrant further investigation.
Conclusion
In conclusion, CM-272 is a chemical compound that has shown promise in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of STAT3, which plays a key role in cell growth, survival, and inflammation. Although there are some limitations to using CM-272 in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of investigation.
Wissenschaftliche Forschungsanwendungen
CM-272 has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, CM-272 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CM-272 has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Inflammation is a common feature of many diseases, and CM-272 has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. These findings suggest that CM-272 may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Autoimmune disorders such as multiple sclerosis and systemic lupus erythematosus are characterized by an abnormal immune response against self-antigens. CM-272 has been shown to suppress the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. Therefore, CM-272 may have potential therapeutic applications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-3-13-11(2)26-17(15(13)18(24)22-6-8-25-9-7-22)21-16(23)12-4-5-14(19)20-10-12/h4-5,10H,3,6-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REONYLZYAWGBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CN=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thiophen-2-yl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4757643.png)
![3-(4-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4757651.png)
![methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B4757659.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4757661.png)
![3-(4-methylphenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4757665.png)
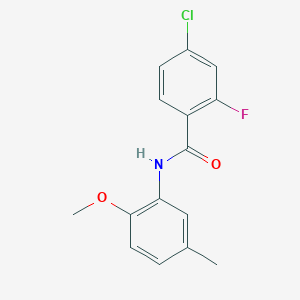
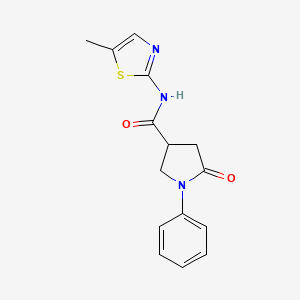
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-hexylacetamide](/img/structure/B4757679.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4757695.png)
![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)
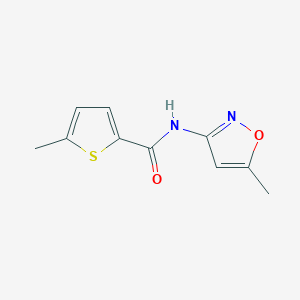
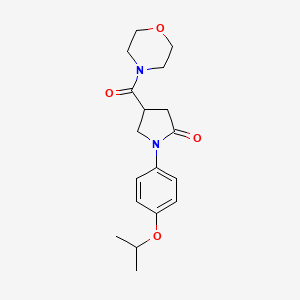
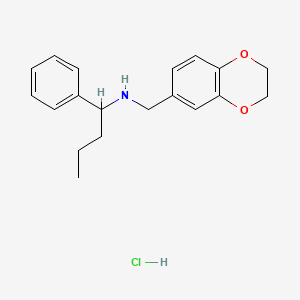
![6-(4-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4757728.png)